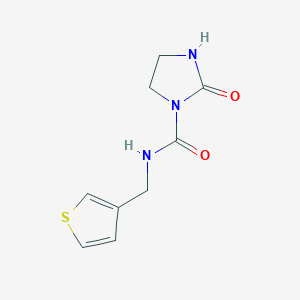
2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a small molecule compound that has garnered attention in recent years due to its potential therapeutic effects, particularly in cancer treatment. This compound is characterized by the presence of an imidazolidine ring, a thiophene group, and a carboxamide functional group, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide typically involves the condensation of thiophene derivatives with imidazolidine-1-carboxamide under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the condensation reaction may be carried out in the presence of a base such as potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, amine derivatives, and various substituted thiophene compounds
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological studies, particularly in the modulation of specific biological pathways.
Medicine: The compound has gained attention for its potential therapeutic effects in cancer treatment, where it may act as an inhibitor of specific molecular targets involved in cancer progression.
Industry: It can be used in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. In cancer treatment, the compound may inhibit key enzymes or receptors involved in cell proliferation and survival, leading to the suppression of tumor growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide include other imidazolidine derivatives and thiophene-based compounds. Examples include:
- N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide
- Various substituted imidazoles and thiophenes
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-8-10-2-3-12(8)9(14)11-5-7-1-4-15-6-7/h1,4,6H,2-3,5H2,(H,10,13)(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRDBAMORTQBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














